5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride
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Overview
Description
5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride: is a heterocyclic compound that belongs to the cyclopenta[b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride typically involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or water. The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the multicomponent synthesis approach mentioned above can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Aminated derivatives with potential biological activity.
Substitution: Substituted derivatives with diverse functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules .
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways .
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly as inhibitors of specific enzymes and receptors .
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The compound can also interact with receptor proteins, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares the cyclopenta[b]pyridine core structure but differs in the functional groups attached.
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Another similar compound with a pyrazine ring instead of a pyridine ring.
Uniqueness: 5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c9-11-8-4-3-7-6(8)2-1-5-10-7;/h1-2,5,8,11H,3-4,9H2;1H |
InChI Key |
UCYIZRIFWIKXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1NN)C=CC=N2.Cl |
Origin of Product |
United States |
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